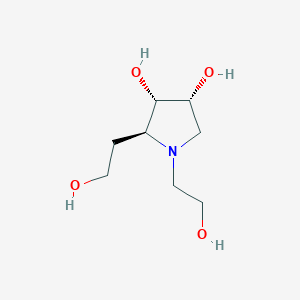
(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with two hydroxyethyl groups and two hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxyethylation: The pyrrolidine derivative undergoes hydroxyethylation using ethylene oxide under basic conditions.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as OsO4, KMnO4, or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. The hydroxyl and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2R,3R,4S)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol: A stereoisomer with different spatial arrangement of atoms.
2-Hydroxymethyl tetrahydrofuran: A structurally related compound with a tetrahydrofuran ring.
Iminosugar derivatives: Compounds containing a pyrrolidine-phosphine moiety used in catalysis.
Uniqueness
(2S,3S,4R)-1,2-Bis(2-hydroxyethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
特性
CAS番号 |
861675-49-2 |
|---|---|
分子式 |
C8H17NO4 |
分子量 |
191.22 g/mol |
IUPAC名 |
(2S,3S,4R)-1,2-bis(2-hydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C8H17NO4/c10-3-1-6-8(13)7(12)5-9(6)2-4-11/h6-8,10-13H,1-5H2/t6-,7+,8-/m0/s1 |
InChIキー |
AJGUOLSPZUDNSA-RNJXMRFFSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H](N1CCO)CCO)O)O |
正規SMILES |
C1C(C(C(N1CCO)CCO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


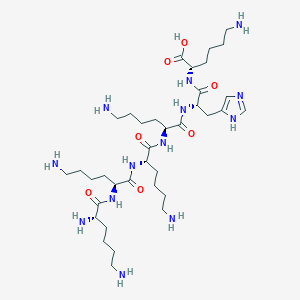
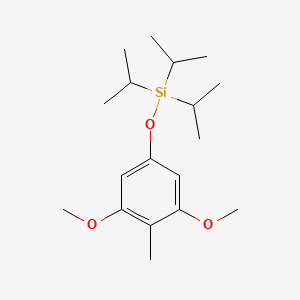
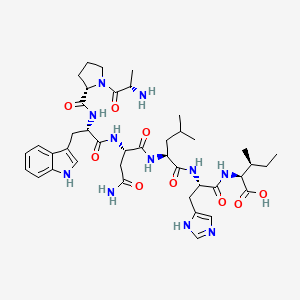
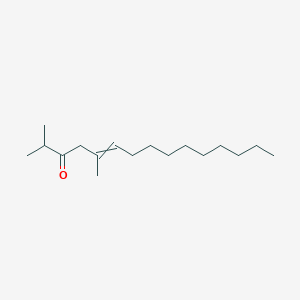
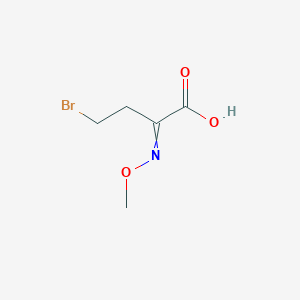
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
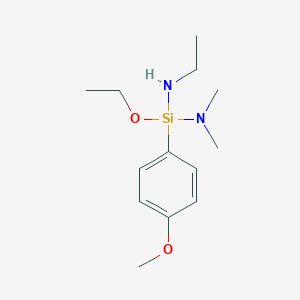
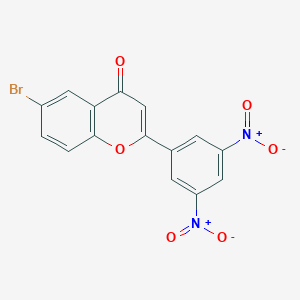
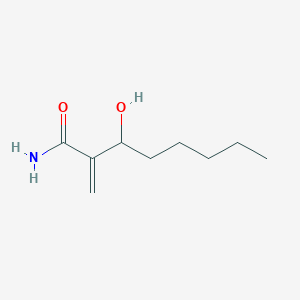
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
